molecular formula C8H11NO B1304146 (2,6-Dimethylpyridin-3-yl)methanol CAS No. 582303-10-4

(2,6-Dimethylpyridin-3-yl)methanol

Cat. No.: B1304146
CAS No.: 582303-10-4
M. Wt: 137.18 g/mol
InChI Key: AGGDOLFSEUKNKM-UHFFFAOYSA-N
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Description

(2,6-Dimethylpyridin-3-yl)methanol is a chemical compound with the molecular formula C8H11NO. It has gained attention in various fields of research and industry due to its unique properties. The compound consists of a pyridine ring substituted with two methyl groups at positions 2 and 6, and a hydroxymethyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2,6-Dimethylpyridin-3-yl)methanol involves the reduction of ethyl 2,6-dimethylnicotinate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C. The reaction mixture is then heated to reflux for 1.5 hours and subsequently cooled to 0°C. Water is added dropwise, and the resulting mixture is extracted with ether to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of efficient extraction and purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding methylated pyridine derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 2,6-Dimethylpyridine-3-carboxaldehyde or 2,6-Dimethylpyridine-3-carboxylic acid.

    Reduction: 2,6-Dimethylpyridine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(2,6-Dimethylpyridin-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the manufacture of various chemical compounds and materials

Mechanism of Action

The mechanism of action of (2,6-Dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    3-Hydroxymethylpyridine: Lacks the methyl groups at positions 2 and 6, affecting its reactivity and properties.

    2,6-Dimethyl-4-pyridinemethanol: Has a hydroxymethyl group at position 4 instead of 3, leading to different chemical behavior

Uniqueness

(2,6-Dimethylpyridin-3-yl)methanol is unique due to the presence of both methyl groups and the hydroxymethyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

(2,6-dimethylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-8(5-10)7(2)9-6/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGDOLFSEUKNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382810
Record name (2,6-dimethylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582303-10-4
Record name (2,6-dimethylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2,6-dimethylnicotinate (1.0 g, 5.6 mmol) in THF (20 mL) at 0° C. was added LiAlH4 (318 mg, 8.4 mmol). The resulting mixture was stirred at 0° C. for 5 min and then warmed to room temperature for 1 hour. Quenched with 0.3 mL water, 0.3 mL 15% NaOH solution and then with 1 mL water sequentially. After stirred at room temperature for 15 min, sodium sulfate was added to the mixture and stirred for another 15 min and then filtered. The resulting solution was concentrated to afford the crude product which was used for next step directly without further purification. LCMS (ESI) m/z=138.1 138.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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